molecular formula C13H20N4O3S B3012618 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034335-49-2

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B3012618
CAS No.: 2034335-49-2
M. Wt: 312.39
InChI Key: GRZWFVFYDQLABF-UHFFFAOYSA-N
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Description

6-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine ( 2034335-49-2) is a synthetic chemical compound with a molecular formula of C13H20N4O3S and a molecular weight of 312.39 g/mol . This molecule features a pyrazine core, a common heteroaromatic scaffold in medicinal chemistry, linked via an ether bond to a pyrrolidine ring that is further functionalized with a cyclopropylsulfonyl group . As a building block, this compound's structure suggests potential utility in various research areas. Its molecular framework, incorporating multiple nitrogen atoms and a sulfonamide group, is often explored in the design and synthesis of molecules for investigating biological pathways. Researchers may employ this compound as a key intermediate in developing novel therapeutic agents. The calculated properties of this compound include a topological polar surface area (TPSA) of 84 Ų and five rotatable bonds, which are important parameters for predicting its behavior in experimental settings . This product is intended for research purposes and chemical analysis within a laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

6-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-16(2)12-7-14-8-13(15-12)20-10-5-6-17(9-10)21(18,19)11-3-4-11/h7-8,10-11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZWFVFYDQLABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyrazine moiety: The final step involves the coupling of the pyrrolidine derivative with a pyrazine precursor under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or brominated derivatives.

Scientific Research Applications

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a) Sulfonyl Group Impact

  • Cyclopropyl vs.
  • Alkyl vs. Aryl : Isopropylsulfonyl derivatives (e.g., CAS 2034209-62-4) exhibit higher metabolic stability than aryl-sulfonyl analogs but may suffer from reduced solubility .

b) Amine Substituent Effects

  • N,N-Dimethyl vs. Heteroaryl Amines : The N,N-dimethyl group in the target compound reduces hydrogen-bonding capacity compared to pyrimidin-2-yl amines (e.g., CAS 1361114-43-3), which could lower target affinity but enhance membrane permeability .

Biological Activity

6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound that has garnered interest in scientific research due to its unique structural features and potential biological activities. The compound includes a cyclopropylsulfonyl group, a pyrrolidine ring, and a pyrazine moiety, which may contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O3S. Its structure can be represented as follows:

InChI InChI 1S C13H20N4O3S c1 16 2 12 7 14 8 13 15 12 20 10 5 6 17 9 10 21 18 19 11 3 4 11 h7 8 10 11H 3 6 9H2 1 2H3\text{InChI }\text{InChI 1S C13H20N4O3S c1 16 2 12 7 14 8 13 15 12 20 10 5 6 17 9 10 21 18 19 11 3 4 11 h7 8 10 11H 3 6 9H2 1 2H3}

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of these targets, resulting in various biochemical responses. The precise pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide-containing derivatives have been shown to possess potent activity against various bacterial strains, suggesting a potential for similar effects in this compound .

Anticancer Potential

Research into analogs of this compound has revealed promising anticancer activity. For example, compounds that inhibit vascular endothelial growth factor (VEGF) signaling pathways have demonstrated efficacy in reducing tumor growth in preclinical models. This suggests that this compound could be explored for similar applications .

Study 1: Inhibition of COX Enzymes

A study focused on sulfonamide derivatives showed that certain compounds effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. The structure–activity relationship (SAR) analysis indicated that modifications similar to those in this compound could enhance COX inhibitory activity .

Study 2: VEGF Receptor Inhibition

In another investigation, compounds targeting VEGF receptors were synthesized and evaluated for their inhibitory effects on cancer cell proliferation. The results indicated that specific modifications could lead to increased potency against human cancer cell lines. This highlights the potential for developing derivatives of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amines as effective anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 ValueReference
Compound AAntimicrobialBacterial Cell Wall5 µg/mL
Compound BCOX InhibitionCOX Enzymes0.25 µM
Compound CVEGF Receptor InhibitionTumor Angiogenesis0.95 nM
Compound DAnticancerCancer Cell Proliferation0.30 nM

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